2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one
CAS No.: 1824061-72-4
Cat. No.: VC2897555
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1824061-72-4 |
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Molecular Formula | C9H14ClNO2 |
Molecular Weight | 203.66 g/mol |
IUPAC Name | 2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone |
Standard InChI | InChI=1S/C9H14ClNO2/c10-5-8(12)11-3-1-9(2-4-11)6-13-7-9/h1-7H2 |
Standard InChI Key | MPBHCRNJEYEWMM-UHFFFAOYSA-N |
SMILES | C1CN(CCC12COC2)C(=O)CCl |
Canonical SMILES | C1CN(CCC12COC2)C(=O)CCl |
Introduction
2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure, which combines an oxetane ring with an azaspiro framework. This compound, identified by the CAS number 1824061-72-4, has garnered significant attention in medicinal chemistry due to its potential applications in drug design, particularly in targeting specific enzymes overexpressed in cancer cells.
Synthesis and Chemical Reactions
The synthesis of 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one involves creating its distinctive spirocyclic architecture through specific chemical reactions. The compound can undergo various chemical reactions, leading to derivatives with different functional groups replacing the chlorine atom.
Mechanism of Action
This compound interacts with specific molecular targets, particularly enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells. It binds to the His194 residue of NQO1, facilitating the reduction of benzimidazolequinone substrates and enhancing its efficacy in cancer therapy.
Potential Applications
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Cancer Therapy: Its unique structural properties may enhance binding affinities and metabolic stability, making it a promising candidate for drug design targeting cancer-related enzymes.
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Structural Alternative to Morpholine: It serves as a structural alternative to morpholine in drug design, offering potential advantages in terms of stability and efficacy.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its structure during synthesis.
Current Research
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The compound's unique spirocyclic structure and potential biological applications highlight its significance in advancing medicinal chemistry and organic synthesis methodologies.
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Further research is needed to fully explore its therapeutic potential and to develop efficient synthesis methods that can be scaled up for industrial production.
Future Directions
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Optimization of Synthesis: Continuous flow synthesis and microreaction systems could be further optimized to improve efficiency and safety during production.
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Biological Studies: In-depth biological studies are required to understand its interactions with various molecular targets and to assess its safety and efficacy in preclinical models.
Data Table: Key Information
Property | Description |
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CAS Number | 1824061-72-4 |
Molecular Formula | CHClNO |
Synthesis | Involves creating a spirocyclic framework using advanced synthesis techniques |
Biological Target | NAD(P)H:quinone oxidoreductase 1 (NQO1) |
Potential Applications | Cancer therapy, structural alternative to morpholine |
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